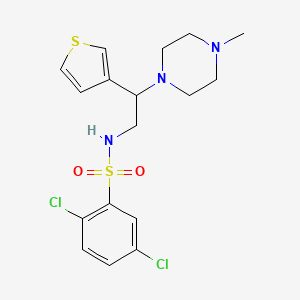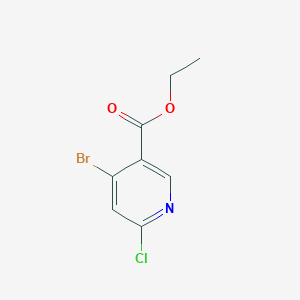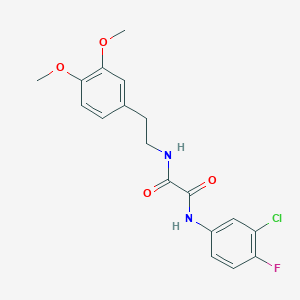![molecular formula C12H19NO2 B2876288 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one CAS No. 2361655-76-5](/img/structure/B2876288.png)
1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[420]octan-2-yl]prop-2-en-1-one is a compound known for its unique bicyclic structure and significant biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: : The synthesis begins with basic precursors such as 2-methylcyclohexanone and ethyl acetoacetate.
Formation of Intermediate: : The cyclization of these materials forms a bicyclic ketone intermediate under controlled reaction conditions.
Addition of Allyl Group: : The intermediate undergoes an allylation reaction, where an allyl group is introduced.
Final Hydroxylation: : The compound is then hydroxylated to introduce the hydroxyl group at the desired position.
Industrial Production Methods
For industrial production, the process involves scaling up these reactions using large reactors, maintaining precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : Reacts with oxidizing agents to form ketones or carboxylic acids.
Reduction: : Can be reduced to corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride, typically in an anhydrous solvent.
Substitution: : Employs reagents like sodium hydride or organolithium compounds under aprotic conditions.
Major Products Formed
Oxidation: : Can yield ketones, aldehydes, or acids depending on the reaction conditions.
Reduction: : Produces various alcohols and alkanes.
Substitution: : Results in a range of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one finds application in several research domains:
Chemistry: : Used as a precursor for the synthesis of complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules, aiding in the understanding of enzyme inhibition mechanisms.
Medicine: : Investigated for potential therapeutic effects in treating neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: : Applied in the manufacture of fine chemicals and pharmaceuticals, contributing to the development of new drugs and medicinal agents.
Wirkmechanismus
The compound’s mechanism of action is based on its interaction with specific molecular targets in biological systems. It primarily acts by:
Binding to Enzyme Active Sites: : Mimicking the natural substrate and inhibiting enzyme activity.
Modulating Receptor Activity: : Interacting with neurotransmitter receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other bicyclic compounds with similar structures, 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one stands out due to:
Unique Hydroxyl Group Position: : This contributes to its distinct reactivity and interaction with biological targets.
Structural Complexity: : Offers a versatile scaffold for the development of new therapeutic agents.
List of Similar Compounds
2-Azabicyclo[2.2.1]heptane derivatives
Bicyclo[3.1.0]hexane analogs
Bicyclo[2.2.2]octane compounds
And there you have it, an in-depth look at this compound in all its chemical glory! What sparks your interest most in these details?
Eigenschaften
IUPAC Name |
1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-9(14)13-7-5-6-8-10(13)12(2,3)11(8)15/h4,8,10-11,15H,1,5-7H2,2-3H3/t8-,10+,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNKIKVIFTURS-GDPRMGEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCCN2C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]([C@@H]1O)CCCN2C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
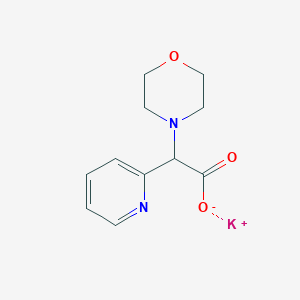
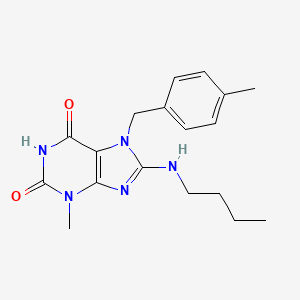
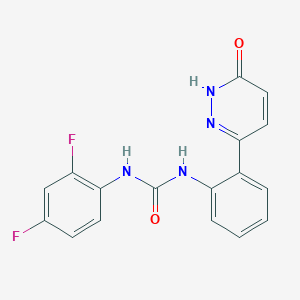
![N-(2-{4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B2876210.png)
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2876212.png)
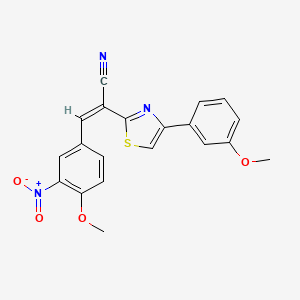
![N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2876214.png)
![1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2876216.png)
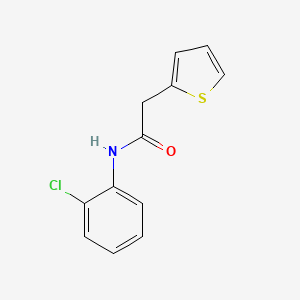
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)
